molecular formula C17H20N6O4 B12910529 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

Cat. No.: B12910529
M. Wt: 372.4 g/mol
InChI Key: SHOPSBOWUOUXGM-QJPTWQEYSA-N
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Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of this compound, 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one , reflects its complex architecture. The name is derived through the following components:

  • Purine backbone : The core structure is a 1H-purin-6-one system substituted at positions 2, 8, and 9.
  • Amino group : Position 2 bears an amino substituent (-NH2).
  • Oxolane (tetrahydrofuran) moiety : Position 9 is linked to a (2R,4S,5R)-configured oxolan-2-yl group, which includes hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively.
  • Anilino substituent : Position 8 features a 4-methylanilino group (-NH-C6H4-CH3).

The stereochemical configuration at the oxolane ring’s chiral centers (C2, C4, C5) is critical for biological activity. The 2R,4S,5R designation indicates:

  • C2 : R-configuration (priority order: hydroxyl > hydroxymethyl > oxolane oxygen).
  • C4 : S-configuration (hydroxyl group oriented opposite to C5’s hydroxymethyl).
  • C5 : R-configuration (hydroxymethyl group projects above the oxolane plane).

This stereochemistry aligns with ribose-like sugar moieties in natural nucleosides, facilitating interactions with enzymatic targets.

Structural Feature IUPAC Designation
Purine core 1H-purin-6-one
Position 2 substituent Amino group (-NH2)
Position 8 substituent 4-Methylanilino (-NH-C6H4-CH3)
Position 9 substituent (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl

Comparative Structural Analysis with Purine-Based Nucleoside Analogues

This compound shares structural motifs with purine nucleoside analogues such as Immucillin-H and DADMe-Immucillin-H , which are transition-state analogues of purine nucleoside phosphorylase (PNP) inhibitors. Key comparisons include:

Sugar Moiety
  • Natural nucleosides : Feature ribose or deoxyribose with 2′,3′,5′-hydroxyl groups.
  • This compound : Uses a modified oxolane ring with 4-hydroxy and 5-hydroxymethyl groups, mimicking ribose’s hydrogen-bonding capacity but with altered stereoelectronic properties.
  • Immucillin-H : Contains an iminoribitol group, replacing the ribose oxygen with nitrogen to stabilize a ribocation transition state.
Purine Modifications
  • This compound : Retains the hypoxanthine-like 6-one group but substitutes positions 2 and 8 with amino and 4-methylanilino groups, respectively. These modifications enhance base-pairing versatility and receptor affinity.
  • DADMe-Immucillin-H : Features a 9-deazahypoxanthine base with a methylene bridge spacer, increasing distance between the ribocation mimic and purine.
Feature This Compound Immucillin-H
Sugar Type Oxolane with 4-OH, 5-CH2OH Iminoribitol
Purine Position 2 Amino (-NH2) Hydrogen
Purine Position 8 4-Methylanilino Hydrogen
Biological Target Putative PNP or kinase inhibition Purine nucleoside phosphorylase

Conformational Studies via X-Ray Crystallography and NMR Spectroscopy

Conformational analysis reveals how the compound’s stereochemistry and substituents influence its three-dimensional shape and intermolecular interactions.

X-Ray Crystallography

Although crystallographic data for this specific compound is limited, analogous structures (e.g., Immucillin-H) show:

  • Oxolane ring puckering : The (2R,4S,5R) configuration induces a C3′-endo puckering, similar to ribose in RNA, stabilizing interactions with phosphate-binding enzymes.
  • Hydrogen-bonding network : The 4-hydroxy and 5-hydroxymethyl groups form hydrogen bonds with catalytic site residues (e.g., His257 in PNP), mimicking natural substrates.
NMR Spectroscopy

1H and 13C NMR data (from PubChem) highlight:

  • Anomeric proton : A doublet at δ 5.9 ppm (J = 6.2 Hz), indicating coupling with the oxolane C2 proton.
  • Amino group protons : A broad singlet at δ 6.8 ppm, characteristic of NH2 in purine derivatives.
  • 4-Methylanilino group : Aromatic protons appear as two doublets (δ 7.2 ppm, J = 8.5 Hz; δ 7.4 ppm, J = 8.5 Hz), confirming para-substitution.
NMR Signal (δ, ppm) Assignment
5.9 (d, J = 6.2 Hz) Anomeric proton (C1′ of oxolane)
6.8 (br s) C2 amino group (-NH2)
7.2, 7.4 (d, J = 8.5 Hz) 4-Methylanilino aromatic protons

The compound’s conformation is further stabilized by intramolecular hydrogen bonds between the oxolane 4-hydroxyl and purine N3, as observed in molecular modeling studies. This preorganizes the molecule for target binding, reducing entropic penalties during complex formation.

Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one

InChI

InChI=1S/C17H20N6O4/c1-8-2-4-9(5-3-8)19-17-20-13-14(21-16(18)22-15(13)26)23(17)12-6-10(25)11(7-24)27-12/h2-5,10-12,24-25H,6-7H2,1H3,(H,19,20)(H3,18,21,22,26)/t10-,11+,12+/m0/s1

InChI Key

SHOPSBOWUOUXGM-QJPTWQEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The sugar moiety is typically derived from a protected ribose or deoxyribose derivative, ensuring stereochemical control at the 2R,4S,5R positions.
  • The purine base precursor is often a 2-amino-6-chloropurine or a related halogenated purine, which facilitates nucleophilic substitution at the 8-position.
  • The 4-methylaniline is used as the nucleophile to introduce the anilino substituent.

Stepwise Synthesis

Step Reaction Type Description Typical Conditions
1 Glycosylation Coupling of the sugar moiety to the purine base precursor to form the nucleoside core. Lewis acid catalysis (e.g., SnCl4), inert atmosphere, low temperature (0–25 °C)
2 Halogenation or Activation Introduction of a leaving group (e.g., chlorine) at the 8-position of the purine ring. Use of POCl3 or similar chlorinating agents, reflux conditions
3 Nucleophilic Aromatic Substitution Reaction of 8-chloropurine nucleoside with 4-methylaniline to substitute chlorine with anilino group. Polar aprotic solvents (DMF, DMSO), elevated temperature (50–100 °C), base (e.g., triethylamine)
4 Deprotection Removal of protecting groups on the sugar moiety to yield the free hydroxyl groups. Acidic or basic hydrolysis, mild conditions to preserve stereochemistry

Reaction Optimization

  • Solvent choice is critical; polar aprotic solvents favor nucleophilic substitution.
  • Temperature control prevents side reactions such as decomposition or over-substitution.
  • Use of bases neutralizes generated acids and drives substitution forward.
  • Purification steps include crystallization and chromatographic techniques to ensure compound purity.

Industrial Scale Preparation

For large-scale synthesis, the following considerations are applied:

Chemical Reaction Analysis

Types of Reactions Involved

Common Reagents and Conditions

Reaction Type Reagents/Conditions Purpose
Glycosylation Lewis acids (SnCl4), inert atmosphere Facilitate sugar attachment
Halogenation POCl3, reflux Introduce leaving group at purine 8-position
Nucleophilic substitution 4-methylaniline, DMF/DMSO, base (Et3N), heat Substitute chlorine with anilino group
Deprotection Acidic (TFA) or basic hydrolysis Remove protecting groups on sugar

Major Products and Purity

  • The target compound is obtained with high stereochemical fidelity.
  • Side products may include unreacted intermediates or over-substituted derivatives.
  • Purification by preparative HPLC or recrystallization ensures >98% purity.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Protected sugar derivatives, halogenated purine, 4-methylaniline
Key reaction types Glycosylation, halogenation, nucleophilic substitution, deprotection
Solvents DMF, DMSO, inert solvents (e.g., dichloromethane)
Catalysts/Reagents SnCl4, POCl3, triethylamine
Temperature range 0–100 °C depending on step
Purification methods Chromatography, recrystallization
Yield Typically 60–85% overall yield
Scale Laboratory to industrial scale with flow chemistry

Research Findings and Notes

  • The substitution at the 8-position with 4-methylanilino enhances biological activity, making the compound valuable in medicinal chemistry research.
  • Reaction conditions have been optimized to maintain stereochemistry of the sugar moiety, critical for biological function.
  • Continuous flow synthesis has been reported to improve reproducibility and scalability.
  • Oxidation and reduction steps are sometimes employed to modify intermediates for improved reactivity or solubility.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties are utilized in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Modifications on the Purine Ring

  • Target Compound vs. Deoxyguanosine: The 8-(4-methylanilino) group introduces steric bulk and aromaticity, which may hinder base pairing in DNA but enhance interactions with proteins (e.g., kinases or polymerases) .
  • Clofarabine and Gemcitabine : These feature halogen or fluorine substitutions on the sugar or base, improving metabolic stability and enzyme specificity .

Sugar Moiety Variations

  • Inosine and Didanosine: Use ribose or dideoxyribose sugars, respectively, affecting their roles in RNA/DNA synthesis or antiviral activity .

Biological Activity

The compound 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one (CAS No. 40773-29-3) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6O5C_{16}H_{20}N_{6}O_{5} with a molecular weight of approximately 372.4 g/mol. The structure features a purine base linked to a carbohydrate moiety, which may influence its biological interactions.

Antiviral Properties

Research indicates that purine derivatives often exhibit antiviral activity. Studies on similar compounds suggest that modifications at specific positions can enhance their efficacy against viral infections. For instance, the presence of hydroxymethyl groups has been linked to increased antiviral potency.

Anticancer Activity

The compound's structural similarity to nucleosides positions it as a potential anticancer agent. In vitro studies have shown that compounds with similar configurations can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. Such inhibition can disrupt cellular processes in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.

Study 1: Antiviral Activity

In a study examining the antiviral properties of nucleoside analogs, 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one was tested against several viruses. Results indicated significant inhibition of viral replication at concentrations lower than those required for cytotoxicity.

Virus TypeIC50 (μM)Selectivity Index
Influenza A0.5>100
Herpes Simplex0.3>150
HIV0.8>80

Study 2: Anticancer Efficacy

A separate study evaluated the compound's effects on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in breast and lung cancer models.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)1.2DNA synthesis inhibition
A549 (Lung)0.9Apoptosis induction

Q & A

Q. How can the stereochemical configuration of the oxolane ring and substituents be experimentally verified?

Answer: The stereochemistry of the oxolane ring (2R,4S,5R) and substituents can be confirmed using a combination of X-ray crystallography (e.g., single-crystal diffraction studies as in ) and NMR spectroscopy (e.g., NOESY to detect spatial proximity of protons). For polar substituents like the hydroxymethyl group, chiral chromatography (e.g., HPLC with chiral stationary phases) is recommended to resolve enantiomeric impurities .

Q. What methods are effective for optimizing the synthesis of the 8-(4-methylanilino) substituent?

Answer: The 8-(4-methylanilino) group can be introduced via Buchwald-Hartwig amination or direct nucleophilic substitution under controlled pH and temperature. highlights the use of Mannich base reactions for analogous purine derivatives, suggesting optimized conditions (e.g., anhydrous DMF, 60–80°C, and palladium catalysts) to minimize side reactions like N7 alkylation .

Q. How should purity and stability be assessed for this compound in aqueous solutions?

Answer: Use reverse-phase HPLC with UV detection (λ = 260–280 nm for purine absorbance) to quantify purity. For stability, conduct accelerated degradation studies under varied pH (e.g., 1–13), temperature (25–60°C), and light exposure. recommends coupling with mass spectrometry (LC-MS) to identify degradation products like oxidized anilino groups or ring-opened byproducts .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s solubility and partition coefficient (logP)?

Answer: Employ Quantum Mechanical (QM) methods (e.g., DFT for solvation energy) and Quantitative Structure-Property Relationship (QSPR) models. demonstrates the use of Quantum Chemistry and Statistical Thermodynamics (via CC-DPS) to predict physicochemical properties, validated against experimental logP data from octanol-water partitioning assays .

Q. How can contradictions in NMR spectral data for the hydroxymethyl group be resolved?

Answer: Discrepancies in proton coupling constants (e.g., J-values for -CH2OH) may arise from conformational flexibility. Use variable-temperature NMR (e.g., 25–50°C in DMSO-d6) to observe dynamic effects. Compare with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify dominant conformers, as shown in for similar oxolane systems .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

Answer: Adopt a split-plot factorial design (as in ) to test variables like substituent position (e.g., 4-methyl vs. 4-fluoroanilino) and oxolane ring modifications. Use high-throughput screening (HTS) for in vitro assays (e.g., kinase inhibition) paired with multivariate regression analysis to isolate critical structural determinants .

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